1-Benzyl-2-(4-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid
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Overview
Description
The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which are bicyclic compounds formed by the fusion of benzene and imidazole rings . They are known to possess diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused ring of benzene and imidazole . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that appears in the form of tabular crystals . It has a melting point of 170 to 172 °C and is highly soluble in water and other polar solvents .Scientific Research Applications
Molecular Structure and Crystallography
Research on related compounds has provided insights into the molecular structures through crystallography. For instance, studies have detailed the chair conformation of the piperidine ring and the orientations of attached methoxyphenyl and benzyl groups, highlighting intermolecular hydrogen bonding and π interactions which are crucial for understanding molecular assembly and interactions in the solid state (Jayabharathi et al., 2008).
Synthetic Chemistry and Reactivity
In synthetic chemistry, these compounds are intermediates in the preparation of diverse molecules. Studies have explored acid-mediated amido cyclization for synthesizing dihydroxy piperidines, which avoids extra steps for chiral center creation (Katakam Ramakrishna et al., 2016). Another research area involves the synthesis of novel oxime esters with antioxidant and antimicrobial potential, showcasing the versatility of these compounds in generating biologically active molecules (S. T. Harini et al., 2014).
Pharmacology and Biological Potential
While specific pharmacological applications of 1-Benzyl-2-(4-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid itself are not highlighted, related compounds have been investigated for their potential biological activities. For example, derivatives have been studied for their hypoglycemic effects, contributing to the development of therapeutic agents for conditions such as diabetes (W. Grell et al., 1998). Another study focused on the oxidative metabolism of a novel antidepressant, indicating the role of these compounds in drug metabolism research (Mette G. Hvenegaard et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . They have a wide variety of biological activities and are used in many fields of medicinal chemistry . Therefore, the future research directions might involve synthesizing new molecules of the benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .
Properties
IUPAC Name |
1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-16-9-7-15(8-10-16)19-17(20(23)24)11-12-18(22)21(19)13-14-5-3-2-4-6-14/h2-10,17,19H,11-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEUICZEWBOXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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